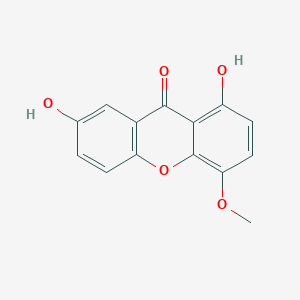

3,4-Dihydroxy-2-methoxyxanthone

Übersicht

Beschreibung

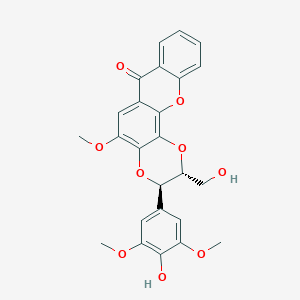

3,4-Dihydroxy-2-methoxyxanthone is a xanthone isolated from the branches of Kielmeyera variabilis . It shows moderate to low activity against the tested MRSA strains . It also exhibits antibacterial and hepatoprotective activities .

Chemical Reactions Analysis

While there are various synthetic strategies for xanthones , the specific chemical reactions involving this compound are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Anti-Ulcer Activity

3,4-Dihydroxy-2-methoxyxanthone has been identified as a compound with potential anti-ulcer activity. A study on the roots of Hypericum oblongifolium revealed the presence of this xanthone, among others, evaluated for anti-ulcer properties (Ali et al., 2014).

Synthesis Approaches

This compound has been synthesized using various chemical approaches. For instance, an inverse-electron-demand Diels-Alder (IEDDA) driven domino reaction was used for the synthesis of several 4-methoxyxanthones and 3,4-dimethoxyxanthones, demonstrating a method to access this class of compounds (Dang et al., 2008).

Antioxidation and Vasodilation Activities

Xanthones, including this compound, isolated from the roots of Polygala caudata showed significant antioxidation and vasodilation activities in vitro. These activities suggest potential therapeutic applications in managing oxidative stress and vascular health (Lin et al., 2005).

Antifungal and Antimicrobial Properties

Research has also identified antimicrobial properties associated with xanthones. Compounds including this compound showed inhibitory effects against Candida albicans secreted aspartic proteases, indicating potential use in antifungal therapies (Zhang et al., 2002).

Inhibition of α-Glycosidase

In a study on xanthones from Swertia mussotii, this compound was evaluated for its α-glycosidase inhibitory activities. This suggests potential applications in managing conditions like diabetes, where α-glycosidase inhibitors are used to control blood sugar levels (Luo et al., 2013).

Cytotoxicity and Potential Cancer Therapy

This xanthone has also been evaluated for its cytotoxic effects. For example, a study on the fermentation products of the endophytic fungus Phomopsis amygdali identified xanthones, including this compound, with significant cytotoxicity against human tumor cell lines (Yuan et al., 2015).

Wirkmechanismus

Eigenschaften

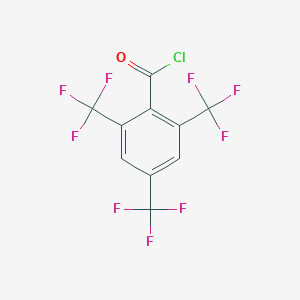

IUPAC Name |

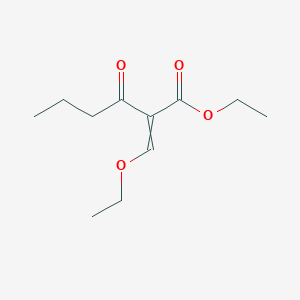

3,4-dihydroxy-2-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-10-6-8-11(15)7-4-2-3-5-9(7)19-14(8)13(17)12(10)16/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBMBJBJZWDNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

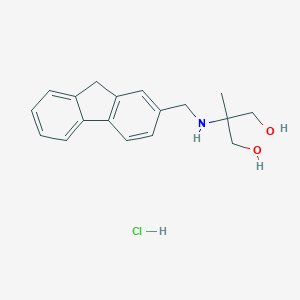

![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)